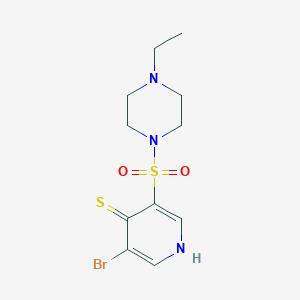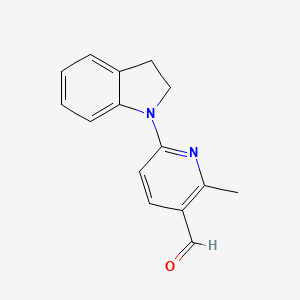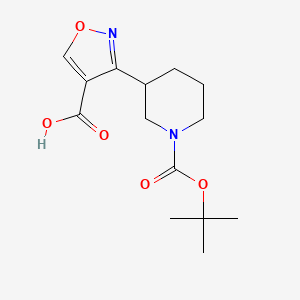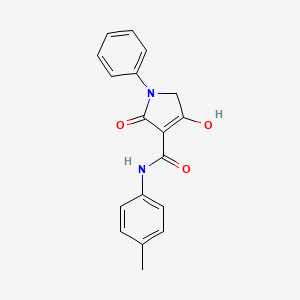
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom .
Méthodes De Préparation
The synthesis of N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, where the halogen atom is replaced by the pyridine ring nitrogen.
Common reagents and conditions used in these reactions include iodine (I2), TBHP, and sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of other complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
N-Phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-Phenylpyridin-2-amine: This compound has a similar structure but lacks the propylpyrrolidinyl group.
3-Phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine: This compound contains an imidazo[4,5-b]pyridine moiety instead of a pyrrolopyridine moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23N3 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N-phenyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C18H23N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h3-6,8-10,12,17H,2,7,11,13-14H2,1H3,(H,19,20) |
Clé InChI |
WGUVCXBIEFZINQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)



